
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane is an organosulfur compound characterized by its unique structure, which includes four sulfur atoms forming a cyclic tetrathiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the cyclization of dithiols in the presence of oxidizing agents. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the tetrathiane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols or disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(propan-2-yl)-4-methyl-morpholine-2,5-dione: A related compound with a similar sulfur-containing ring structure.
Cyclodidepsipeptides: Compounds with similar cyclic structures and potential biological activities.
Uniqueness
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
115152-66-4 |
|---|---|
Molecular Formula |
C8H16S4 |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
3,6-di(propan-2-yl)-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C8H16S4/c1-5(2)7-9-11-8(6(3)4)12-10-7/h5-8H,1-4H3 |
InChI Key |
ROBADDCVLNSGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1SSC(SS1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


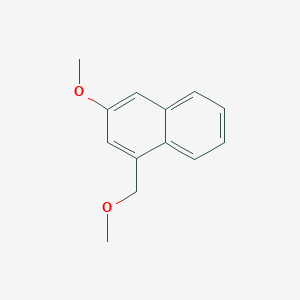
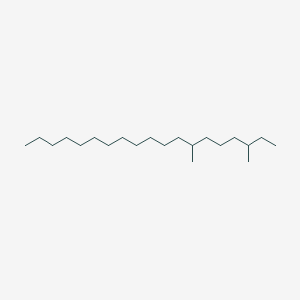
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
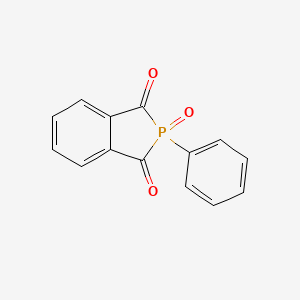
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
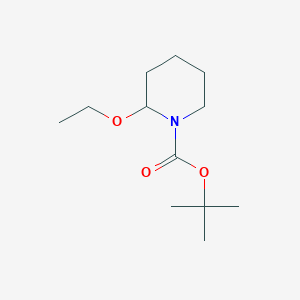
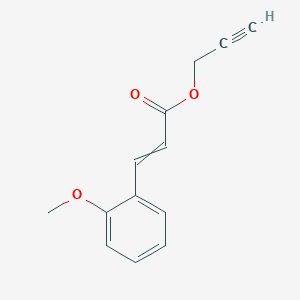
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)
